REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[Br:5][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[NH:14][CH:13]=[CH:12][C:11]2=O>>[Br:5][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:15]=1[N:14]=[CH:13][CH:12]=[C:11]2[Cl:3]
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Name
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|
Quantity
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5.9 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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9 g
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Type
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reactant
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Smiles
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BrC=1C=CC=C2C(C=CNC12)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 hours
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Duration
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2 h
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure, and chloroform
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Type
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ADDITION
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Details
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was added to the residue
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Type
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TEMPERATURE
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Details
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with cooling in an ice bath
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Type
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CUSTOM
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Details
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partitioned into organic and aqueous layers
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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WASH
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Details
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The organic layer thus washed
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Type
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DRY_WITH_MATERIAL
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Details
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was dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
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Then, the solvent was distilled off
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Type
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CUSTOM
|
Details
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the residue was purified by neutral silica gel column chromatography (chloroform/methanol)
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Name
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|
Type
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product
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Smiles
|
BrC=1C=CC=C2C(=CC=NC12)Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |